molecular formula C27H22N4O4 B2815435 2-(4-ethoxyphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1251572-11-8

2-(4-ethoxyphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Cat. No. B2815435
CAS RN: 1251572-11-8
M. Wt: 466.497
InChI Key: FTNXENCHLRMROR-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a useful research compound. Its molecular formula is C27H22N4O4 and its molecular weight is 466.497. The purity is usually 95%.
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Scientific Research Applications

Ring Transformation and Structural Synthesis

The compound's chemical structure lends itself to ring transformation and the synthesis of various heterocyclic compounds. Research has explored its transformation into spirobenzoxazoles and pyrazolo[1,5-d][1,2,4]triazines, highlighting its utility in creating novel chemical structures with potential biological activities. The reactions often involve alkylation and refluxing in acidic conditions, leading to new compounds with distinct chemical properties (Kurasawa et al., 1988).

Antimicrobial Activities

Some derivatives of the compound have been synthesized and tested for antimicrobial activities. The exploration into 1,2,4-triazole derivatives, for instance, reveals the compound's potential in generating substances with good to moderate activities against various microorganisms, indicating its relevance in developing new antimicrobial agents (Bektaş et al., 2007).

Novel Pyrazolo[3,4-d][1,2,3]Triazines Synthesis

Further studies have focused on retaining the pyrazolotriazine structure while introducing different substituents, showcasing the compound's versatility in synthetic organic chemistry. These efforts aim to incorporate pyrazole or 1,3,4-oxadiazole fragments into the bicyclic system, broadening the scope of potential biological and chemical applications (Gurenko et al., 2014).

Antifungal and Spirobond Formation

The compound has also been studied for its antifungal properties and its ability to form spirobonds, further emphasizing its utility in pharmaceutical research. Through specific reactions, derivatives have been created with noted antifungal activity, highlighting the compound's potential in contributing to new antifungal treatments (Kurasawa et al., 1988).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(4-ethoxyphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one' involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde, which is synthesized from 3-ethoxybenzohydrazide and ethyl chloroformate. The second intermediate is 2-(4-ethoxyphenyl)-5-(hydroxymethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, which is synthesized from 2-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazolo[1,5-d][1,2,4]triazin-6(7H)-one and formaldehyde. The third intermediate is 2-(4-ethoxyphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, which is synthesized from the first two intermediates.", "Starting Materials": [ "3-ethoxybenzohydrazide", "ethyl chloroformate", "2-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazolo[1,5-d][1,2,4]triazin-6(7H)-one", "formaldehyde" ], "Reaction": [ "Synthesis of 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde: 3-ethoxybenzohydrazide is reacted with ethyl chloroformate in the presence of triethylamine to form 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-carbonyl chloride. This intermediate is then reacted with sodium azide in the presence of copper sulfate to form 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde.", "Synthesis of 2-(4-ethoxyphenyl)-5-(hydroxymethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one: 2-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazolo[1,5-d][1,2,4]triazin-6(7H)-one is reacted with formaldehyde in the presence of sodium hydroxide to form 2-(4-ethoxyphenyl)-5-(hydroxymethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one.", "Synthesis of 2-(4-ethoxyphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one: 2-(4-ethoxyphenyl)-5-(hydroxymethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is reacted with 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde in the presence of acetic acid and sodium cyanoborohydride to form 2-(4-ethoxyphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one." ] }

CAS RN

1251572-11-8

Product Name

2-(4-ethoxyphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Molecular Formula

C27H22N4O4

Molecular Weight

466.497

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-ethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C27H22N4O4/c1-2-16-3-7-19(8-4-16)31-27(33)21-14-28-22-9-6-18(12-20(22)25(21)30-31)26(32)29-13-17-5-10-23-24(11-17)35-15-34-23/h3-12,14,30H,2,13,15H2,1H3,(H,29,32)

InChI Key

FTNXENCHLRMROR-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC6=C(C=C5)OCO6

solubility

not available

Origin of Product

United States

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